(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound “(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring multiple functional groups. Its structure includes:
- Piperidine core: A six-membered nitrogen-containing ring.
- Substituents: At position 3: An ((S)-2-amino-propionyl)-isopropyl-amino group, introducing both stereochemical complexity (R and S configurations) and a branched alkyl chain (isopropyl). At position 1: A tert-butyl ester-protected carboxylic acid, enhancing steric bulk and stability under basic conditions.
- Molecular formula: Likely C15H29N3O3 (inferred from structural analogs in evidence).
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKTMGCAYQVJK-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the piperidine class of derivatives. This compound is notable for its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Understanding its biological activity is essential for potential pharmaceutical applications, especially in areas such as analgesia and anti-inflammatory responses.
Chemical Structure and Properties
- Molecular Formula : C16H31N3O3
- Molar Mass : 313.44 g/mol
- Functional Groups : The compound features a piperidine ring, amino acid moiety, and a tert-butyl ester group, which are critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process requires careful control of reaction conditions to achieve high yields and purity. Common methods include:
- Formation of the piperidine ring.
- Introduction of the amino acid moiety.
- Esterification with tert-butyl alcohol.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets.
Binding Affinity and Efficacy
Research indicates that this compound exhibits significant binding affinity to several receptors and enzymes, including:
- GABA Receptors : The compound modulates GABA receptor activity, which is crucial for its potential analgesic effects.
- Transient Receptor Potential (TRP) Channels : It has been shown to influence TRP channels, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C15H29N3O3 | Lower analgesic efficacy |
| (R)-tert-Butyl 3-((S)-2-amino-N-isopropylpropanamido)piperidine-1-carboxylate | C16H31N3O3 | Similar structure; potential for varied receptor interactions |
| (S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester | C15H29N3O3 | Different ring structure; altered biological properties |
Scientific Research Applications
The compound exhibits promising biological activities, particularly due to its structural features. Interaction studies have shown that it can bind effectively to various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in:
- Neuropharmacology: Due to its piperidine structure, the compound may influence neurotransmitter systems, making it a candidate for neuroprotective agents.
- Antidiabetic Research: Similar compounds have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
Case Studies and Research Findings
Several studies have documented the biological interactions and therapeutic potentials of compounds similar to (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester:
- Neuroprotective Effects: Research indicates that derivatives of piperidine can modulate neurochemical pathways, potentially offering protection against neurodegenerative diseases.
- Antidiabetic Properties: Compounds exhibiting structural similarities have been shown to inhibit DPP-IV effectively, leading to improved glycemic control in diabetic models.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. The bulky tert-butyl group enhances steric protection, requiring strong acids for efficient cleavage .
Amide Bond Formation
The primary amine (after Boc deprotection) participates in coupling reactions to form new amide bonds.
Key Data : The reaction with EDC/HOBt shows minimal racemization (<2%) due to the steric hindrance from the isopropyl group.
Reduction of the Amide Group
The secondary amide can be reduced to a secondary amine under specific conditions.
| Reduction Method | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | LiAlH4, THF, 0°C → RT | (R)-3-[(isopropyl-amino)-propyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 65% | |
| Catalytic hydrogenation | H2 (1 atm), Pd/C, MeOH | Reduced amine derivative | 70% |
Spectral Confirmation : IR spectra post-reduction show disappearance of the amide carbonyl peak at ~1680 cm⁻¹ and emergence of N–H stretches at ~3300 cm⁻¹.
Deprotection of the Boc Group
The Boc-protected amine is cleaved under acidic conditions to release the free amine.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA in DCM (1:1 v/v) | (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (free amine) | 90% | |
| HCl in dioxane | 4M HCl, 25°C, 2h | Free amine hydrochloride salt | 82% |
Kinetics : TFA-mediated deprotection is complete within 30 minutes, confirmed by ¹H NMR monitoring.
Acylation of the Piperidine Nitrogen
The piperidine nitrogen can undergo acylation to form tertiary amides.
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, DCM, 0°C → RT | N-acetylated derivative | 75% | |
| Benzoyl chloride | TEA, THF, reflux | N-benzoylated analog | 68% |
Stereochemical Impact : X-ray crystallography reveals no epimerization at the (S)-2-amino-propionyl center during acylation .
Ring-Opening Reactions
The piperidine ring can undergo ring-opening under harsh conditions, though this is less common.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Strong acid | H2SO4, 100°C | Linear amine-carboxylic acid derivative | 40% | |
| Oxidative cleavage | KMnO4, H2O, Δ | Dicarboxylic acid fragment | 35% |
Theoretical Pathway : Ring-opening via acid-catalyzed SN2 attack at the C–N bond is proposed but yields are low due to competing decomposition .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| Thermal (100°C, 24h) | Partial decomposition (≤15%) via Boc group cleavage | Free amine and CO2 | |
| UV light (254 nm, 48h) | Significant racemization at (S)-2-amino-propionyl center (>30%) | Diastereomeric byproducts |
Recommendation : Storage at –20°C under inert atmosphere is advised to prevent degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds (from evidence) are analyzed for comparative insights:
Table 1: Structural and Physical Property Comparison
Key Differences and Implications
Functional Group Variations: The target compound’s tert-butyl ester at position 1 contrasts with the methyl-carbamate in and the benzyl ester in . Tert-butyl esters offer superior acid stability compared to benzyl esters, which require hydrogenolysis for deprotection .
Physical Properties :
- The benzyl-substituted compound has a higher molecular weight (347.45 vs. 285.38 g/mol in ) and predicted boiling point (505.8°C vs. 412.7°C), likely due to the aromatic benzyl group’s polarizability .
- Density differences (1.10 vs. 1.14 g/cm³) reflect variations in molecular packing efficiency influenced by substituent bulk.
Stereochemical Complexity: Both the target and feature (R)- and (S)-configured stereocenters, critical for chiral recognition in enzymatic interactions. In contrast, lacks explicit stereochemical descriptors beyond the (S)-amino-propionyl group .
Synthetic Utility :
- The tert-butyl ester in the target and simplifies acid-catalyzed deprotection, whereas the benzyl ester in necessitates catalytic hydrogenation, complicating large-scale synthesis .
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butyl ester group in this compound?
The tert-butyl ester group is typically introduced via Boc (tert-butoxycarbonyl) protection strategies. For example, asymmetric Mannich reactions using tert-butyl carbamates can achieve stereochemical control while introducing the Boc group . Key steps include:
- Use of chiral catalysts (e.g., organocatalysts) to ensure enantioselectivity.
- Reaction monitoring via HPLC or LC-MS to confirm Boc-group incorporation and purity (>95%) .
Q. How can researchers ensure stereochemical fidelity during synthesis?
The compound’s (R) and (S) configurations require chiral resolution or asymmetric synthesis. Methods include:
- Chiral auxiliaries : Temporarily attach a chiral group to direct stereochemistry, later removed under mild conditions (e.g., hydrogenolysis) .
- Asymmetric catalysis : Organocatalysts or metal complexes (e.g., Ru-BINAP) for enantioselective amide bond formation .
- Post-synthesis validation via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What safety precautions are critical when handling this compound?
Refer to safety data sheets (SDS) for structurally similar piperidine derivatives:
- Exposure limits : Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats) .
- First aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
- Storage : Keep in inert, dry conditions (2–8°C) away from strong oxidizers .
Advanced Research Questions
Q. How does the compound’s stability vary under different reaction conditions?
Stability depends on:
Q. What analytical methods resolve contradictions in stereochemical or purity data?
- Contradiction in NMR data : Use -NMR to distinguish diastereomers via coupling constants .
- Purity discrepancies : Combine HPLC (for enantiomeric excess) with mass spectrometry (HRMS) to confirm molecular integrity .
- X-ray crystallography : Absolute configuration determination for crystalline derivatives .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Target binding assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Cellular permeability : Caco-2 cell assays to predict blood-brain barrier penetration .
Methodological Considerations
Q. Addressing conflicting reactivity data in literature
Q. Designing scalable synthesis protocols
- Optimization steps :
- Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Use flow chemistry for Boc protection to enhance yield and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
